molecular formula C14H12F3NO3 B11806360 Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate

Cat. No.: B11806360
M. Wt: 299.24 g/mol
InChI Key: KBRAGGKPHJLZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Esterification: The final step involves the esterification of the quinoline derivative with methyl acetate under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Trifluoromethylquinoline: A derivative with similar structural features but different functional groups.

Uniqueness

Methyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate is unique due to the presence of both the trifluoromethyl group and the ester functionality, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

methyl 2-[2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1-yl]acetate

InChI

InChI=1S/C14H12F3NO3/c1-8-5-12(19)10-4-3-9(14(15,16)17)6-11(10)18(8)7-13(20)21-2/h3-6H,7H2,1-2H3

InChI Key

KBRAGGKPHJLZMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)OC)C=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.